molecular formula C19H22N2O B5125886 5-(ADAMANTAN-1-YL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE

5-(ADAMANTAN-1-YL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE

Cat. No.: B5125886
M. Wt: 294.4 g/mol
InChI Key: GRXCUZZZLVZYSU-UHFFFAOYSA-N
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Description

5-(ADAMANTAN-1-YL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features an adamantane moiety, a 4-methylphenyl group, and an oxadiazole ring, which collectively contribute to its distinctive chemical behavior and potential utility in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of adamantane-1-carboxylic acid hydrazide with 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(ADAMANTAN-1-YL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the oxadiazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(ADAMANTAN-1-YL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. In medicinal applications, the compound may modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(ADAMANTAN-1-YL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(1-adamantyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-12-2-4-16(5-3-12)17-20-18(22-21-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXCUZZZLVZYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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